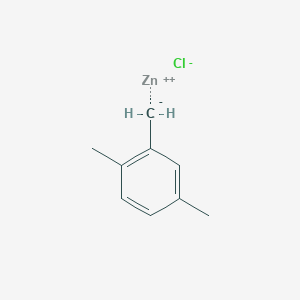
zinc;2-methanidyl-1,4-dimethylbenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a chemical compound that features a zinc ion coordinated with a 2-methanidyl-1,4-dimethylbenzene ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or metal hydrides.
Substitution: The chloride ion in the compound can be substituted with other anions or ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Scientific Research Applications
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc;2-methanidyl-1,4-dimethylbenzene;chloride include other zinc-organic complexes, such as zinc;2-methanidyl-1,2-dimethylbenzene;chloride and zinc;2-methanidyl-1,3-dimethylbenzene;chloride .
Uniqueness
What sets this compound apart from similar compounds is its specific ligand coordination, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C9H11ClZn |
|---|---|
Molecular Weight |
220.0 g/mol |
IUPAC Name |
zinc;2-methanidyl-1,4-dimethylbenzene;chloride |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















